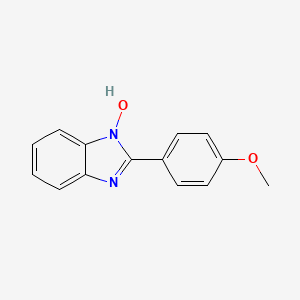

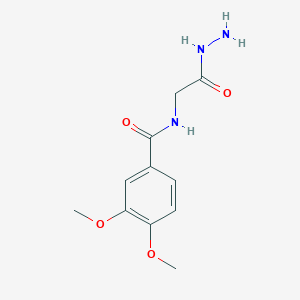

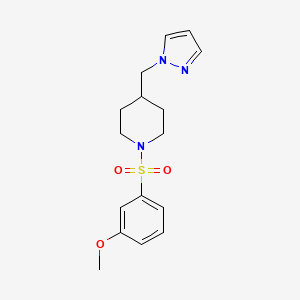

N-(2-Hydrazino-2-oxoethyl)-3,4-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-Hydrazino-2-oxoethyl)benzamide” is an organic compound with the CAS Number: 2443-68-7 . It is used in the chemical field as an amine removal reagent in organic synthesis, and can also be used to generate biologically active compounds .

Synthesis Analysis

“N-(2-Hydrazino-2-oxoethyl)benzamide” can be prepared by reacting benzoyl chloride with hydrazine .Physical And Chemical Properties Analysis

“N-(2-Hydrazino-2-oxoethyl)benzamide” is a solid with white crystals or crystalline powder. It has good solubility in formic acid and relatively low solubility in water .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Analgesic Applications

N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide: derivatives have been studied for their potential as anti-inflammatory and analgesic agents. These compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process. By modulating these enzymes, the derivatives can potentially reduce inflammation and pain .

Anticancer Activity

The compound has shown promise in anticancer research. Derivatives have been tested against various cancer cell lines, exhibiting potent anti-cancer activity. The mechanism involves the inhibition of cell proliferation, migration, apoptosis, and angiogenesis, which are crucial for tumor growth .

Antioxidant Properties

Research indicates that N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide and its derivatives possess antioxidant properties. This is significant because oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and cancer. Antioxidants can neutralize free radicals, preventing cellular damage .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. These synthesized molecules have shown significant potential in pharmaceutical applications, particularly as anti-inflammatory and analgesic agents due to their COX enzyme inhibition.

Biomedical Polymer Applications

Derivatives of N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide have been explored in the synthesis of biodegradable polyesteramides. These polymers have functional groups that can be tailored for specific uses in biomedical fields, such as drug delivery systems.

Molecular Docking Studies

The compound has been used in molecular docking studies to predict the interaction between the compound and target proteins. This is crucial in drug design, as it helps in understanding the binding affinities and potential efficacy of new drugs .

Safety And Hazards

There is no clear report of toxicity for “N-(2-Hydrazino-2-oxoethyl)benzamide”, but as a chemical substance, appropriate safety measures still need to be taken when using. It may be irritating to the eyes, skin, and respiratory tract, so avoid contact with it. Wear appropriate protective equipment, such as gloves and glasses, when handling .

Eigenschaften

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-17-8-4-3-7(5-9(8)18-2)11(16)13-6-10(15)14-12/h3-5H,6,12H2,1-2H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQWCGBEIQYYQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide](/img/structure/B2885158.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2885162.png)

![5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2885167.png)

![2-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)-5-(3-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2885168.png)